BENGHE Foundational & Exploratory

Check Availability & Pricing

The Discovery and Development of I-CBP112: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: I-CBP112

Cat. No.: B608045

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

I-CBP112 is a potent and selective chemical probe for the bromodomains of the homologous
transcriptional co-activators CREB-binding protein (CBP) and p300. Its discovery marked a
significant advancement in the ability to pharmacologically interrogate the function of these key
epigenetic regulators. This technical guide provides a comprehensive overview of the
discovery, development, and characterization of I-CBP112, intended for researchers, scientists,
and drug development professionals. The guide details the experimental protocols utilized in its
validation, presents key quantitative data in a structured format, and illustrates the relevant
biological pathways and experimental workflows.

Introduction

The histone acetyltransferases (HATs) CBP and p300 are critical regulators of gene
expression, integrating a wide array of signaling pathways to control cellular processes such as
proliferation, differentiation, and apoptosis. The bromodomain of CBP/p300 is a key protein-
protein interaction module that recognizes acetylated lysine residues on histones and other
proteins, thereby tethering the HAT complex to chromatin and facilitating transcriptional
activation. Dysregulation of CBP/p300 function has been implicated in various diseases,
including cancer, making its bromodomain an attractive therapeutic target.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b608045?utm_src=pdf-interest
https://www.benchchem.com/product/b608045?utm_src=pdf-body
https://www.benchchem.com/product/b608045?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

I-CBP112 emerged from a hit expansion effort based on a benzo-oxazepine core structure,
which was identified to have weak binding activity towards the CBP/p300 bromodomains.[1][2]
Through medicinal chemistry optimization, I-CBP112 was developed as a potent and selective
acetyl-lysine competitive inhibitor of the CBP/p300 bromodomains.[1][2] This guide will delve
into the technical details of its characterization.

Mechanism of Action

I-CBP112 functions as an acetyl-lysine mimetic, competitively binding to the bromodomain
pocket of CBP and p300.[1][2] This binding event displaces the bromodomain from its natural
interaction partners, such as acetylated histones, thereby modulating gene expression. The
interaction of I-CBP112 with the CBP bromodomain has been structurally characterized,
revealing the molecular basis for its potency and selectivity.[1]
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Figure 1: Mechanism of Action of I-CBP112.

Quantitative Data Summary

The following tables summarize the key quantitative data for I-CBP112 from various
biochemical, biophysical, and cellular assays.
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ble 1: In Vi indi ini |

Target Assay Metric Value (nM) Reference
Isothermal

CBP Titration Kd 151+6 [1][3]
Calorimetry (ITC)
Isothermal

p300 Titration Kd 167 +8 [11[3]
Calorimetry (ITC)

CBP AlphaScreen IC50 170 [1][3]
Bio-layer

CBP Interferometry Kd 142 [2]
(BLI)

Table 2: In Vitro Selectivity Profile

Target Assay Metric Value (°C) Reference
Thermal Shift

CBP ATm 7.8 [2]
Assay
Thermal Shift

p300 ATm 8.6 [2]
Assay
Thermal Shift

BRD4(1) ATm 2.1 [2]
Assay
Thermal Shift

BRD4(2) ATm 0.6 [2]
Assay

41 other Thermal Shift

) ATm Low [2]
bromodomains Assay

Table 3: Cellular Activity
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Cell Line Assay Metric Value (nM) Reference
HEK293T NanoBRET IC50 600 = 50 [1]
KASUMI-1,
MOLM13, SEM Colony Dose-dependent 1
(leukemic cell Formation Assay impairment
lines)
Murine MLL- o

) Colony Significant
AF9+ leukemic ] - ] ) [1]

Formation Assay impairment

blasts

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the
characterization of I-CBP112.

Thermal Shift Assay (TSA)

The thermal stability of bromodomain proteins was assessed using a differential scanning
fluorimetry (DSF) approach.

o Protein Preparation: Recombinant bromodomain proteins were purified and diluted in a
buffer of 10 mM HEPES pH 7.5, 500 mM NacCl.

o Assay Plate Preparation: In a 96-well PCR plate, 2 uM of the respective bromodomain
protein was mixed with 10 uM I-CBP112 (or DMSO as a vehicle control).

e Fluorescent Dye: SYPRO Orange dye was added to a final concentration of 5x.

 Instrumentation: The plate was heated in a real-time PCR machine from 25 °C to 95 °C with
a ramp rate of 0.05 °C/s.

o Data Analysis: The fluorescence intensity was measured at each temperature increment.
The melting temperature (Tm) was determined by fitting the sigmoidal melting curve to a
Boltzmann equation. The change in melting temperature (ATm) was calculated by
subtracting the Tm of the DMSO control from the Tm of the I-CBP112-treated sample.
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Isothermal Titration Calorimetry (ITC)

ITC was employed to directly measure the binding affinity of I-CBP112 to the CBP and p300
bromodomains.

o Sample Preparation: Purified CBP or p300 bromodomain protein was dialyzed against a
buffer of 50 mM HEPES pH 7.5, 150 mM NacCl, and 0.5 mM TCEP. I-CBP112 was dissolved
in the final dialysis buffer.

¢ |nstrumentation: A MicroCal ITC200 instrument was used.

o Experimental Setup: The sample cell (200 pL) was filled with 20 uM of the bromodomain
protein. The injection syringe (40 pL) was loaded with 200 uM I-CBP112.

« Titration: The experiment consisted of a single 0.4 L injection followed by 19 injections of 2
uL of I-CBP112 into the sample cell at 25 °C.

o Data Analysis: The heat of binding for each injection was measured and integrated. The
resulting binding isotherm was fitted to a one-site binding model using the Origin software to
determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (AH).

ITC Workflow

Prepare Protein
(in cell) and L] (TS [Tt Perform Titration Measure Heat Change Fit Binding Isotherm
Ligand (in syringe) per injection to determine K_d, n, AH

in matched buffer

Click to download full resolution via product page

Figure 2: Isothermal Titration Calorimetry Workflow.

Amplified Luminescence Proximity Homogeneous
Assay (AlphaScreen)

An AlphaScreen assay was developed to measure the displacement of an acetylated histone
peptide from the CBP bromodomain by I-CBP112.
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o Reagents: Biotinylated histone H3 peptide acetylated at lysine 56 (H3K56ac), His-tagged
CBP bromodomain, Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads

were used.

e Assay Principle: In the absence of an inhibitor, the interaction between the biotinylated
H3K56ac peptide (bound to Donor beads) and the His-tagged CBP bromodomain (bound to
Acceptor beads) brings the beads into proximity, generating a luminescence signal. I-
CBP112 competes with the peptide for binding to the bromodomain, disrupting the bead
proximity and reducing the signal.

e Protocol:

o In a 384-well plate, I-CBP112 was serially diluted in assay buffer (25 mM HEPES pH 7.4,
100 mM NacCl, 0.1% BSA).

o A mix of His-tagged CBP bromodomain and biotinylated H3K56ac peptide was added to
each well.

o The plate was incubated for 15 minutes at room temperature.

o A suspension of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads was
added.

o The plate was incubated for 1 hour in the dark at room temperature.
o The luminescence signal was read on an EnVision plate reader.

o Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-
parameter logistic equation.

NanoBRET Cellular Target Engagement Assay

A NanoBRET assay was used to quantify the engagement of I-CBP112 with the CBP
bromodomain in living cells.

o Cell Line and Constructs: HEK293T cells were co-transfected with plasmids encoding the
CBP bromodomain fused to NanoLuc luciferase and Halo-tagged histone H3.3.
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e Assay Principle: Bioluminescence resonance energy transfer (BRET) occurs when the
NanoLuc-tagged CBP bromodomain and the Halo-tagged histone H3.3 (labeled with a
fluorescent ligand) are in close proximity. I-CBP112 displaces the NanoLuc-CBP
bromodomain from the Halo-histone H3.3, leading to a decrease in the BRET signal.

e Protocol:

[¢]

Transfected HEK293T cells were plated in a 96-well plate.

[e]

Cells were treated with the HaloTag NanoBRET 618 ligand.

o

I-CBP112 was serially diluted and added to the cells.

[¢]

The plate was incubated for 2 hours at 37 °C.

[e]

Nano-Glo substrate was added, and both donor (460 nm) and acceptor (618 nm) emission
signals were measured.

o Data Analysis: The BRET ratio was calculated (acceptor emission/donor emission). IC50
values were determined from the dose-response inhibition of the BRET signal.

X-ray Crystallography

The co-crystal structure of I-CBP112 in complex with the CBP bromodomain was determined to
elucidate the binding mode. The structure has been deposited in the Protein Data Bank with
accession code 4NR6.[1]

e Protein Expression and Purification: The human CBP bromodomain (residues 1082-1197)
was expressed in E. coli and purified.

o Crystallization: Crystals were grown using the sitting drop vapor diffusion method at 4°C by
mixing the protein (8.6 mg/ml) with I-CBP112 (2 mM final concentration) and a reservoir
solution containing 0.1 M MES pH 6.5, and 1.2 M ammonium sulfate.[1]

o Data Collection and Structure Determination: X-ray diffraction data were collected and the
structure was solved by molecular replacement.
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Cell Viability and Colony Formation Assays

The anti-proliferative and differentiation-inducing effects of I-CBP112 were assessed in
leukemic cell lines.

o Cell Lines: Human leukemic cell lines (e.g., KASUMI-1, MOLM13, SEM) and primary murine
MLL-AF9+ leukemic blasts were used.[1]

o Cell Viability: Cells were treated with increasing concentrations of I-CBP112 for several days.
Cell viability was assessed using standard methods such as trypan blue exclusion or a
commercial viability reagent (e.g., CellTiter-Glo).

o Colony Formation Assay:

Cells were treated with I-CBP112 or DMSO for a specified period.

[¢]

[e]

Cells were then plated in methylcellulose-based medium.

(¢]

Colonies were allowed to form for 7-14 days.

Colonies were stained and counted. The effect of I-CBP112 was quantified as the

[¢]

percentage of colony formation relative to the DMSO control.

BioMAP Profiling

To understand the broader biological effects of I-CBP112, it was profiled in the BioMAP
platform, a set of human primary cell-based disease models. This systems biology approach
provides a comprehensive view of the compound's impact on various signaling pathways and
cellular responses. The specific protocols for the BioOMAP assays are proprietary to the service
provider but generally involve treating the primary cell systems with the compound and
measuring a panel of biomarker readouts.

Western Blot Analysis of Histone Acetylation

The effect of I-CBP112 on histone acetylation levels in cells was investigated by Western
blotting.
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o Cell Treatment and Lysate Preparation: Cells were treated with I-CBP112 or DMSO.
Histones were then extracted from the cell nuclei.

o SDS-PAGE and Western Blotting: Histone extracts were separated by SDS-PAGE,
transferred to a PVDF membrane, and probed with antibodies specific for acetylated histone
marks (e.g., H3K18ac, H3K27ac) and total histone H3 (as a loading control).

» Detection: Blots were incubated with HRP-conjugated secondary antibodies and visualized
using an enhanced chemiluminescence (ECL) detection system.

Western Blot Workflow

Treat Cells with Extract Histones Separate Proteins Transfer to Probe with Primary Detect Signal
I-CBP112 by SDS-PAGE PVDF Membrane and Secondary Antibodies (ECL)

Click to download full resolution via product page

Figure 3: Western Blotting Workflow for Histone Acetylation.

In Vivo Efficacy in a Leukemia Model

The therapeutic potential of I-CBP112 was evaluated in a murine model of MLL-AF9-driven
acute myeloid leukemia (AML).[1]

e Model: Leukemic blasts from diseased mice were treated ex vivo with I-CBP112 (5 uM) or
DMSO for 3 days.[1]

o Transplantation: The treated cells were then transplanted into syngeneic secondary recipient
mice.[1]

o Qutcome: Mice transplanted with I-CBP112-treated cells showed a significant delay in
leukemia development and prolonged survival compared to the control group.[1] This
demonstrated that inhibition of the CBP/p300 bromodomain could impair the self-renewal
capacity of leukemic cells in vivo.

Conclusion
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I-CBP112 is a well-characterized, potent, and selective inhibitor of the CBP/p300
bromodomains. The comprehensive data generated from a suite of biochemical, biophysical,
cellular, and in vivo experiments have established it as a valuable chemical probe for
elucidating the biological roles of CBP/p300. This technical guide provides a detailed resource
for researchers seeking to utilize 1-CBP112 in their own studies and serves as a template for
the rigorous characterization of future chemical probes. The successful development of I-
CBP112 highlights the therapeutic potential of targeting epigenetic reader domains in diseases

such as leukemia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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